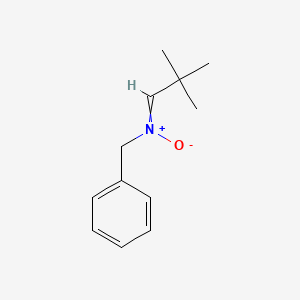
sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene is an organometallic compound that combines the properties of sodium, cyclopentadienyl, and pentafluorobenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene typically involves the reaction of sodium cyclopentadienide with pentafluorobenzene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sodium cyclopentadienide moiety.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sodium and the cyclopentadienyl ring.
Addition Reactions: The pentafluorobenzene ring can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, oxidizing agents, and reducing agents. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted cyclopentadienyl derivatives, while oxidation reactions may produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of various organometallic complexes and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene involves its interaction with molecular targets through its cyclopentadienyl and pentafluorobenzene moieties. The sodium ion can facilitate the formation of complexes with various substrates, while the cyclopentadienyl ring can participate in electron transfer and stabilization of reactive intermediates. The pentafluorobenzene ring can enhance the compound’s reactivity and selectivity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium cyclopentadienide: A related compound with similar reactivity but without the pentafluorobenzene moiety.
Pentafluorobenzene: A compound with similar aromatic properties but lacking the cyclopentadienyl and sodium components.
Cyclopentadienyl sodium: Another related compound with similar reactivity but without the pentafluorobenzene moiety.
Uniqueness
Sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene is unique due to the combination of its cyclopentadienyl and pentafluorobenzene moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
184481-02-5 |
|---|---|
Molekularformel |
C11H4F5Na |
Molekulargewicht |
254.13 g/mol |
IUPAC-Name |
sodium;1-cyclopenta-2,4-dien-1-yl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C11H4F5.Na/c12-7-6(5-3-1-2-4-5)8(13)10(15)11(16)9(7)14;/h1-4H;/q-1;+1 |
InChI-Schlüssel |
BJQUHVBRESCJQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[C-](C=C1)C2=C(C(=C(C(=C2F)F)F)F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


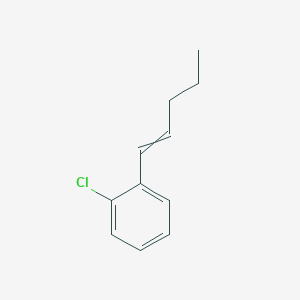
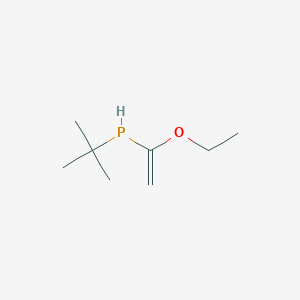
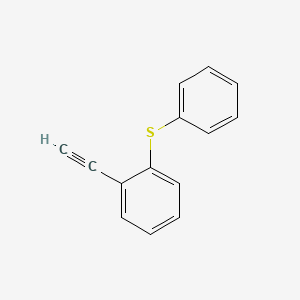
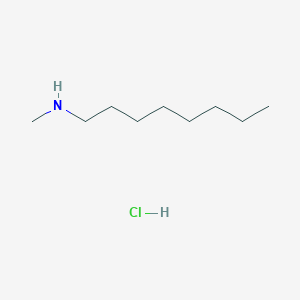
![6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12563080.png)
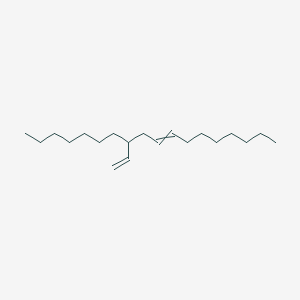
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
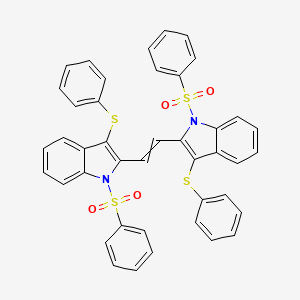
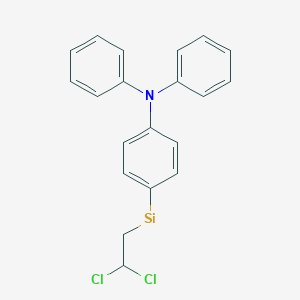
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B12563123.png)

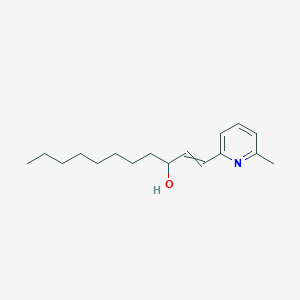
![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
